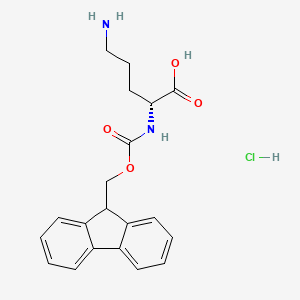

Fmoc-D-Orn-OH.HCl

Description

Significance of Non-Canonical Amino Acids in Chemical Biology and Material Science Research

While proteins in nature are almost exclusively built from a set of 20 canonical amino acids, the use of non-canonical amino acids (ncAAs) in chemical synthesis opens up vast possibilities. These unique building blocks allow scientists to create peptides and proteins with novel structures and functions. ncAAs can introduce specific functionalities, constrain peptide conformations, and enhance stability, making them invaluable tools in drug discovery, material science, and the study of biological processes.

Amino acids (with the exception of glycine) are chiral molecules, existing in two mirror-image forms, or stereoisomers: L-amino acids and D-amino acids. jpt.com Ribosomal protein synthesis in nature exclusively uses the L-form. nih.gov The incorporation of synthetic D-amino acids into a peptide chain has profound effects on its three-dimensional structure and biological properties. nih.govfrontiersin.orgresearchgate.net

One of the most significant advantages of using D-amino acids is the enhanced stability of the resulting peptide. jpt.comnih.gov Peptides made of natural L-amino acids are susceptible to degradation by enzymes called proteases. Because proteases are stereospecific, they often cannot recognize or cleave peptide bonds involving D-amino acids. nih.gov This increased resistance to enzymatic degradation is a highly desirable property for peptide-based drugs, as it can prolong their active life in the body. jpt.com Furthermore, the introduction of a D-amino acid can induce specific turns or kinks in the peptide backbone, altering its conformation and sometimes enhancing its binding affinity to biological targets. nih.govfrontiersin.org

Ornithine is a non-canonical amino acid, meaning it is not encoded by the standard genetic code for protein synthesis. nih.gov In biological systems, it plays a key role as an intermediate in the urea (B33335) cycle. nih.gov In chemical synthesis, ornithine is a highly versatile building block. nih.govresearchgate.net Its structure is similar to lysine, but with a shorter side chain ending in a primary amino group.

This side-chain amino group provides a valuable handle for chemical modification. nih.gov Chemists can attach various molecules to it, such as fluorescent dyes, lipids, or other peptide chains, to create complex molecular constructs. Ornithine derivatives are particularly useful for synthesizing cyclic peptides and for creating libraries of diverse compounds for drug screening. nih.govfinechem-mirea.ru The ability to modify the side chain allows for the creation of peptidomimetics with tailored properties for applications in medicinal chemistry and materials science. finechem-mirea.ru

Scope and Research Focus on Fmoc-D-Orn-OH.HCl

This compound is a specialized chemical reagent designed for use in Fmoc-based solid-phase peptide synthesis. It is the D-enantiomer of ornithine, where the alpha-amino group is protected by a Fmoc group. The hydrochloride (HCl) salt form is often used to improve the compound's solubility and handling characteristics.

This building block allows for the site-specific incorporation of a D-ornithine residue into a synthetic peptide chain. The use of this compound combines the advantages of both D-amino acid stereochemistry and the versatile functionality of the ornithine side chain. Researchers utilize this compound to synthesize peptides with enhanced proteolytic stability and to construct novel architectures, such as side-chain cyclized peptides or branched peptides. These modified peptides are instrumental in research areas like drug development and the study of neuropeptides, where molecular stability and structural diversity are paramount.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1820569-07-0 | bldpharm.com |

| Molecular Formula | C₂₀H₂₃ClN₂O₄ | bldpharm.com |

| Molecular Weight | 390.86 g/mol | bldpharm.com |

| IUPAC Name | (2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid hydrochloride | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4.ClH/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24);1H/t18-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRQRWUUJPISQG-GMUIIQOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Orn Oh.hcl and Its Derivatives

General Synthetic Routes for Fmoc-Protected D-Amino Acids

The synthesis of Fmoc-protected D-amino acids, including the D-ornithine precursor, is foundational to their use in peptide chemistry. The primary challenges lie in controlling the stereochemistry to obtain the desired D-enantiomer and efficiently introducing the fluorenylmethoxycarbonyl (Fmoc) protecting group.

Stereoselective Synthesis Approaches

Achieving high enantiomeric purity is critical. Various methods have been developed for the synthesis of D-amino acids, which can be broadly categorized into chemical and biocatalytic approaches. nih.gov

Chemical Methods: These strategies often involve the chiral resolution of racemic mixtures (D,L-amino acids) or asymmetric synthesis from prochiral starting materials. nih.gov While effective, chemical methods can sometimes suffer from drawbacks such as high costs, the need for specialized chiral auxiliaries, and potential racemization. nih.govgoogle.com

Biocatalytic Methods: Enzyme-based synthesis offers a powerful alternative, providing high enantioselectivity and conversion rates under mild reaction conditions. nih.gov One notable strategy is the stereoinversion of readily available L-amino acids. For instance, an in vivo cascade biocatalysis system has been developed using a combination of L-amino acid deaminase (LAAD), meso-diaminopimelate dehydrogenase (DAPDH), and formate (B1220265) dehydrogenase (FDH) co-expressed in E. coli. This system effectively catalyzes the stereoinversion of various L-amino acids to their corresponding D-amino acids with high yields and enantiomeric excess (ee > 99%). nih.gov

Optimization of Fmoc Protection and Salt Formation Protocols

The introduction of the Fmoc group to the α-amino functionality of the D-amino acid is a crucial step. The Fmoc group is stable in acidic conditions but is readily removed by a base, typically piperidine (B6355638), making it ideal for SPPS. total-synthesis.com

The most common reagents for this protection are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com While Fmoc-Cl is highly reactive, its use can sometimes lead to the formation of dipeptide impurities. total-synthesis.comub.edu Fmoc-OSu is often preferred as the reaction conditions are easier to control, leading to fewer side reactions. total-synthesis.com The reaction is typically performed under Schotten-Baumann conditions, using a weak base like sodium bicarbonate in a solvent system such as dioxane/water or DMF. total-synthesis.com

Optimization of the Fmoc protection protocol involves adjusting several parameters to maximize yield and purity:

Molar Ratio: The molar ratio of the Fmoc-reagent to the amino acid is a key factor. researchgate.net

Temperature and Time: Reaction kinetics are controlled by temperature and duration. researchgate.net

pH and Solvent: The pH of the reaction medium, often controlled by a buffer like sodium borate, is critical for efficient derivatization. researchgate.net Aqueous media have been successfully employed, offering an environmentally friendly alternative to organic solvents. rsc.orgrsc.org

Following the Fmoc protection, the formation of the hydrochloride (HCl) salt is achieved. This typically involves an acidification step after the main reaction is complete. For example, after the Fmoc protection reaction in an aqueous/ethanolic solution, the mixture is acidified with 1M HCl. rsc.org This process protonates any free amino groups, such as the δ-amino group of ornithine, yielding the stable HCl salt, Fmoc-D-Orn-OH.HCl, which improves the compound's handling and stability. bachem.com

Green Chemistry Approaches in this compound Synthesis

Traditional peptide synthesis, including the preparation of its building blocks, is often characterized by high consumption of hazardous solvents and reagents. nih.govadvancedchemtech.com This has spurred significant research into developing more sustainable, "green" methodologies.

Key areas of improvement include:

Greener Solvents: There is a major push to replace hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. rsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) have been successfully evaluated and implemented for various steps in SPPS, including coupling and washing. nih.govacs.org The initial Fmoc-protection step itself can be performed in aqueous media, significantly reducing the reliance on organic solvents. rsc.org

Waste Reduction Protocols: A significant portion of waste in SPPS comes from the extensive washing steps required after coupling and deprotection. advancedchemtech.com Innovative "in-situ Fmoc removal" protocols have been developed where the deprotection agent (e.g., 4-methylpiperidine) is added directly to the coupling cocktail. peptide.comrsc.org This eliminates an entire wash cycle, leading to solvent savings of up to 75%. peptide.comrsc.orgtandfonline.com

Atom Economy: The use of excess reagents, particularly Fmoc-amino acids and coupling agents, contributes to poor atom economy. nih.gov While optimizing stoichiometry is one approach, the development of entirely new, more efficient peptide synthesis technologies is a long-term goal for both academia and industry to reduce the environmental footprint of peptide manufacturing. nih.gov

These green chemistry initiatives are crucial for making the synthesis of this compound and its subsequent use in peptide production more sustainable and environmentally responsible. rsc.org

Analytical Techniques and Methodologies for Structural Elucidation and Purity Assessment of Fmoc D Orn Oh.hcl and Its Conjugates

Spectroscopic Methodologies for Conformational and Supramolecular Analysis

Spectroscopic techniques are indispensable for probing the intricate structural and dynamic properties of Fmoc-D-Orn-OH.HCl and its assemblies. These methods provide insights into the molecule's three-dimensional structure, chiral nature, and the non-covalent interactions that govern its self-assembly into larger, ordered structures.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including Fmoc-protected amino acids. researchgate.net One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of an Fmoc-amino acid, characteristic signals confirm the presence of the Fmoc protecting group and the amino acid scaffold. The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (approximately 7.3-7.8 ppm). nih.gov The protons on the CH and CH₂ groups of the Fmoc moiety resonate at around 4.2-4.4 ppm. nih.gov The signals corresponding to the D-ornithine backbone, including the α-proton and the side-chain methylene (B1212753) protons, can be assigned based on their chemical shifts and coupling patterns (J-coupling). nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are employed for more complex structures, like peptide conjugates of this compound. These experiments establish connectivity between protons that are coupled to each other, allowing for sequential assignment of protons along the peptide backbone and side chains. researchgate.net For instance, a COSY experiment would show a cross-peak between the α-proton and the β-protons of the ornithine residue, confirming their direct coupling.

Furthermore, advanced NMR experiments like the Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule in solution. nih.gov The analysis of coupling constants, particularly the ³J(HN,Hα) coupling, can yield information about the backbone dihedral angles (φ), offering insights into local secondary structure. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Fmoc-Amino Acid Derivatives

| Group | Nucleus | Typical Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| Fmoc Aromatic | ¹H | 7.30 - 7.80 | nih.gov |

| Fmoc CH/CH₂ | ¹H | 4.15 - 4.40 | nih.gov |

| Amino Acid α-H | ¹H | ~4.10 | nih.gov |

| Fmoc Aromatic | ¹³C | 120 - 145 | nih.gov |

| Fmoc CH | ¹³C | ~48 | nih.gov |

| Fmoc CH₂ | ¹³C | ~68 | nih.gov |

| Amino Acid α-C | ¹³C | ~56 | nih.gov |

| Carbonyl (C=O) | ¹³C | ~177 | nih.gov |

Circular Dichroism (CD) Spectroscopy for Chirality and Assembly Characterization

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information on the stereochemistry and the formation of ordered supramolecular structures. nih.govnih.gov

For this compound, CD spectroscopy is essential for confirming the D-configuration of the ornithine residue. More significantly, in conjugates and under conditions that promote self-assembly, CD is used to characterize the formation of chiral superstructures. nih.govaalto.fi The fluorenyl group of the Fmoc moiety is an excellent chromophore for CD analysis. The π-π* transitions of the fluorenyl groups give rise to distinct CD signals, typically in the 280-320 nm range. aalto.firesearchgate.net

When Fmoc-derivatized peptides self-assemble into higher-order structures like nanofibers or hydrogels, the chiral packing of the Fmoc groups induces strong CD signals. nih.govmdpi.com The appearance or enhancement of signals in this region is indicative of the formation of a helically ordered arrangement of the aromatic moieties. researchgate.net Time-dependent CD measurements can monitor the kinetics of this assembly process, revealing how individual molecules organize into well-defined, chiral nanostructures. researchgate.netbeilstein-journals.org A change in the sign of the CD signal can even indicate a switch in the handedness of the assembled helical structures. aalto.fi

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding and Conformational Studies

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules and is particularly sensitive to the formation of hydrogen bonds and the secondary structure of peptides. nih.govlongdom.org It is a valuable tool for analyzing the conformational state of this compound and its conjugates in various environments. researchgate.net

The most informative region in the FTIR spectrum for peptide conformational analysis is the Amide I band, which arises primarily from the C=O stretching vibration of the peptide backbone and occurs between 1600 and 1700 cm⁻¹. nih.govnih.gov The precise frequency of the Amide I band is highly sensitive to the peptide's secondary structure. For example, the presence of intermolecular hydrogen bonding in β-sheet structures, which are common in the self-assembly of Fmoc-peptides, typically results in a strong absorption band around 1630 cm⁻¹. longdom.orgresearchgate.net

By analyzing the position and shape of the Amide I band, researchers can confirm the presence of specific secondary structures that stabilize the self-assembled state of Fmoc-peptide conjugates. researchgate.netresearchgate.net The formation of hydrogen bonds, a key driving force for self-assembly, can be directly observed as shifts in the vibrational frequencies of the involved groups, such as the N-H and C=O stretches. researchgate.netrsc.orgnih.gov FTIR can thus provide direct evidence for the molecular interactions that underpin the formation of hydrogels and other supramolecular materials from this compound derivatives.

Fluorescence Spectroscopy for Probing Aromatic Stacking Interactions

The Fmoc group possesses intrinsic fluorescence due to its fluorenyl moiety, making fluorescence spectroscopy a highly sensitive technique for studying the behavior of this compound and its conjugates. nih.gov This technique is especially useful for probing the local environment of the Fmoc group and detecting aggregation phenomena. nih.gov

The fluorescence emission spectrum of the fluorenyl group is sensitive to its surroundings, particularly to π-π stacking interactions between aromatic rings. researchgate.netnih.gov In dilute solutions where the molecules are predominantly monomeric, the Fmoc group exhibits a characteristic fluorescence emission spectrum. As the molecules begin to aggregate and self-assemble, the Fmoc groups often engage in aromatic stacking. This interaction leads to changes in the fluorescence spectrum, such as a shift in the emission maximum or a change in fluorescence intensity. nih.gov

By monitoring these spectral changes, fluorescence spectroscopy can be used to determine the critical aggregation concentration (CAC) of Fmoc-peptide conjugates. aalto.fi It provides valuable insights into the dynamics of assembly and the role of aromatic interactions in stabilizing the resulting supramolecular structures, complementing the information obtained from other techniques like CD and FTIR. nih.gov The quenching of fluorescence can also be utilized in sensing applications involving fluorescently labeled peptide conjugates. acs.org

Chromatographic Methodologies for Purity and Reaction Monitoring

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. They are routinely used to ensure the quality of the starting material and to monitor the progress of subsequent synthetic reactions.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of Fmoc-protected amino acids and their peptide derivatives. nih.govnih.gov Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is the standard method for this purpose.

For analytical purposes, RP-HPLC is used to determine the purity of a sample by separating the main compound from any impurities, such as byproducts from the synthesis or degradation products. sigmaaldrich.comresearchgate.net The Fmoc group provides a strong UV chromophore, allowing for sensitive detection using a UV detector, typically at wavelengths around 265 nm or 301 nm. A purity level of ≥99% is often required for Fmoc-amino acids used in peptide synthesis. sigmaaldrich.com The method can also be used to monitor the progress of reactions, for instance, by observing the consumption of the starting material and the formation of the product over time. researchgate.net

Chiral HPLC is a specialized form of HPLC used to separate enantiomers and thus determine the enantiomeric purity of this compound. researchgate.netsigmaaldrich.com This is critical because the presence of the corresponding L-enantiomer can lead to the formation of undesired diastereomeric impurities in the final peptide. researchgate.net Chiral stationary phases (CSPs) are used to achieve this separation. sigmaaldrich.com

In addition to its analytical role, HPLC is also used on a larger scale for purification. Preparative HPLC is employed to isolate the desired compound from a crude reaction mixture, yielding a highly pure product. nih.govchromatographyonline.com The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger quantities of material. pharmagxp.com

Table 2: Typical HPLC Method Parameters for Analysis of Fmoc-Amino Acids

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 | Separation based on hydrophobicity | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA | Elution of compounds | nih.gov |

| Detection | UV at ~265 nm or Fluorescence (Ex: 265 nm, Em: 310 nm) | Quantification and detection of Fmoc-derivatives | creative-proteomics.com |

| Flow Rate | ~1 mL/min (Analytical) | Controls retention time and resolution | researchgate.net |

| Purity Specification | ≥99% | Quality control for peptide synthesis | sigmaaldrich.com |

| Enantiomeric Purity | ≥99.8% | Ensures stereochemical integrity of final peptide | sigmaaldrich.comresearchgate.net |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of Fmoc-protected amino acids and their conjugates, providing precise molecular weight determination and structural insights through fragmentation analysis. Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS), is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules like Fmoc-D-Orn-OH. nih.gov

In positive-ion mode ESI-MS, the analyte is typically observed as a protonated molecular ion [M+H]⁺. For Fmoc-D-Orn-OH (free base), the expected monoisotopic mass is 354.1579 g/mol . nih.gov Analysis via ESI-MS would therefore target the corresponding protonated molecule at an m/z (mass-to-charge ratio) of approximately 355.16. When analyzing conjugates, such as peptides incorporating the Fmoc-D-Orn residue, the observed mass will increase predictably, allowing for confirmation of successful coupling. mdpi.com

Tandem mass spectrometry (MS/MS or MSⁿ) is used to elicit structural information by inducing fragmentation of a selected precursor ion. nih.gov A characteristic fragmentation pathway for Fmoc-protected peptides involves a McLafferty-type rearrangement that results in the loss of the Fmoc group as dibenzofuran (B1670420) or other variants, providing a clear diagnostic marker. nih.gov Another significant fragmentation for many Fmoc-protected amino acids (though not those with N-terminal Glycine) is the formation of a b₁⁺ ion, which can help in sequencing and identification. nih.gov The analysis of fragmentation patterns is crucial for confirming the amino acid sequence in conjugates and for differentiating between positional isomers. nih.gov

Table 1: Expected Mass Spectrometry Data for Fmoc-D-Orn-OH

| Analyte/Fragment | Chemical Formula | Ion Type | Calculated m/z | Notes |

|---|---|---|---|---|

| Fmoc-D-Orn-OH | C₂₀H₂₂N₂O₄ | [M+H]⁺ | 355.1652 | Protonated molecular ion of the free amino acid. |

| Fmoc-D-Orn-OH | C₂₀H₂₂N₂O₄ | [M+Na]⁺ | 377.1472 | Sodium adduct, commonly observed in ESI-MS. |

| Fmoc group | C₁₅H₁₁O₂ | [Fmoc]⁺ | 223.0754 | Characteristic fragment of the protecting group. |

| D-Ornithine | C₅H₁₂N₂O₂ | [M-Fmoc+H]⁺ | 133.0972 | Resulting ion after the loss of the Fmoc protecting group from the protonated molecule. |

The table presents calculated monoisotopic masses for key ions expected during the ESI-MS analysis of Fmoc-D-Orn-OH.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions, such as the coupling or deprotection of this compound in peptide synthesis. crsubscription.comchempep.com The technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase. iitg.ac.in

For monitoring reactions involving Fmoc-amino acids, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting material(s). orientjchem.org The plate is then developed in a chamber containing a suitable mobile phase. The choice of solvent system is critical and depends on the polarity of the compounds being separated. sigmaaldrich.com For Fmoc derivatives, which are relatively non-polar due to the large fluorenyl group, common mobile phases consist of a mixture of a non-polar solvent like chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (DCM) and a more polar solvent like methanol (B129727) (MeOH) or acetic acid (AcOH). sigmaaldrich.comsigmaaldrich.com

The position of the spots is visualized, typically under UV light at 254 nm, where the Fmoc group's aromatic system allows for easy detection. rsc.org Alternatively, chemical staining agents can be used. rsc.org Ninhydrin stain, for example, reacts with free primary amines to produce a characteristic purple or yellow color, which is useful for detecting the deprotected amine product after Fmoc group removal. iitg.ac.inrsc.org The progress of a reaction is determined by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, which will have a different retention factor (Rƒ) value. crsubscription.com

Table 2: Representative TLC Systems for Analysis of Fmoc-Amino Acid Derivatives

| Stationary Phase | Mobile Phase (Solvent System) | Composition (by volume) | Visualization Method | Typical Application |

|---|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Chloroform : Methanol : Acetic Acid | 90 : 8 : 2 | UV (254 nm), Ninhydrin | General monitoring of Fmoc-amino acids and coupling reactions. sigmaaldrich.com |

| Silica Gel 60 F₂₅₄ | Chloroform : Methanol : Acetic Acid | 85 : 10 : 5 | UV (254 nm), Permanganate | Separating products with slightly increased polarity. sigmaaldrich.comsigmaaldrich.com |

| Reversed-Phase (RP-18W) | Acetonitrile : Water : SDS : Buffer | 40% ACN, 15 mM SDS in buffered aqueous solution | UV (254 nm) | HPTLC separation of Fmoc-amino acid derivatives. nih.gov |

| Silica Gel G | n-Propanol : Water | 70 : 30 | Specialized colorimetric reagents | Separation of free amino acids (post-deprotection). orientjchem.org |

This table summarizes various TLC conditions reported for the analysis and purification of Fmoc-protected amino acids and related compounds.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can provide precise data on bond lengths, bond angles, and the absolute configuration (D-stereochemistry) of the chiral center. This technique is crucial for establishing a definitive structural proof and understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the solid state.

While specific crystal structure data for this compound is not widely published, studies on similar Fmoc-amino acids, like Fmoc-phenylalanine, demonstrate the utility of the technique. researchgate.net Powder X-ray Diffraction (PXRD) is also a valuable tool, particularly for analyzing the bulk properties of the solid material. researchgate.net PXRD can be used to identify the crystalline phase, assess its purity, and detect the presence of different polymorphs (different crystal packing arrangements of the same molecule), which can influence physical properties like solubility and stability. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

A hypothetical X-ray diffraction study of this compound would yield precise atomic coordinates, defining the spatial arrangement of every atom. It would also reveal how the hydrochloride salt is formed, detailing the interactions between the chloride ion and the protonated amine groups of the ornithine side chain. This information is foundational for computational modeling and understanding structure-activity relationships.

Table 3: Illustrative Data Obtainable from Single-Crystal X-ray Diffraction Analysis

| Parameter | Example Data Type | Significance |

|---|---|---|

| Crystal System | e.g., Orthorhombic | Defines the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating crystal lattice unit. |

| Calculated Density (ρ) | g/cm³ | A physical property derived from the crystal structure. |

| Bond Lengths/Angles | e.g., C-N (Å), C-C-N (°) | Confirms the covalent structure and reveals conformational details. |

| Absolute Configuration | Flack Parameter | Confirms the D- or L-stereochemistry at the chiral center. |

This table provides an example of the kind of structural parameters that are determined from a successful single-crystal X-ray diffraction experiment.

Derivatization and Functionalization Strategies of Fmoc D Orn Oh.hcl

Chemoselective Modification of the δ-Amino Group

The δ-amino group of the ornithine side chain is a primary amine, making it a nucleophilic center ripe for chemical modification. Chemoselectivity is achieved by leveraging the orthogonal nature of the Fmoc protecting group on the α-amine. While the α-amine is masked, the δ-amine can be targeted with a variety of electrophilic reagents, provided it is not protected by another group. In solid-phase peptide synthesis (SPPS), this modification typically occurs after the selective deprotection of a side-chain protecting group.

The primary amine of the ornithine side chain readily undergoes acylation and alkylation. These reactions are fundamental for altering the charge and steric properties of the side chain or for introducing new chemical moieties.

Acylation involves the reaction of the δ-amino group with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. masterorganicchemistry.com This is a common strategy to neutralize the positive charge of the side chain or to attach specific groups. For example, acetylation can be achieved using acetic anhydride. More complex acyl groups can be introduced to modulate biological activity or to serve as handles for further reactions. A study described the synthesis of Nα-Fmoc-protected Nδ-acetyl-Nδ-tert-butoxy-L-ornithine, highlighting a multi-step process to achieve a specifically acylated side chain. rsc.org

Alkylation introduces an alkyl group onto the δ-amino group, typically by reaction with an alkyl halide. This reaction converts the primary amine into a secondary or tertiary amine, which can have significant effects on the peptide's structure and function. However, polyalkylation can be a challenge, requiring careful control of reaction conditions. youtube.com

Table 1: Examples of Reagents for δ-Amino Group Modification

| Reaction Type | Reagent Class | Specific Example | Functional Group Introduced |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl Chloride | Acetyl |

| Acid Anhydride | Succinic Anhydride | Succinyl | |

| Activated Ester | NHS-Biotin | Biotin | |

| Alkylation | Alkyl Halide | Methyl Iodide | Methyl |

| Reductive Amination | Aldehyde/Ketone + NaBH₃CN | Substituted Alkyl |

The δ-amino group is an ideal site for attaching fluorescent probes and other reporter tags for use in diagnostics, imaging, and biochemical assays. mdpi.com Once the side chain is selectively deprotected, it can react with an amine-reactive form of a fluorescent dye. Common amine-reactive functionalities on probes include N-hydroxysuccinimide (NHS) esters and isothiocyanates, which react efficiently with the primary amine to form stable amide or thiourea (B124793) linkages, respectively.

This approach allows for the site-specific labeling of peptides. A wide variety of fluorescent dyes can be used, each with distinct spectral properties suitable for different applications. Examples include fluorescein (B123965) (FITC), rhodamine, and dansyl chloride. nih.govbiosynth.com The attachment of such probes enables the tracking and quantification of the peptide in biological systems.

Table 2: Common Fluorescent Probes for Amine Conjugation

| Fluorescent Probe | Reactive Group | Excitation (nm, approx.) | Emission (nm, approx.) |

|---|---|---|---|

| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | 495 | 525 |

| Tetramethylrhodamine Isothiocyanate (TRITC) | Isothiocyanate | 550 | 575 |

| Dansyl Chloride | Sulfonyl Chloride | 335 | 520 |

| Dabcyl-NHS Ester | NHS Ester | 452 | (Quencher) |

Click chemistry provides a powerful set of tools for bioconjugation due to its high efficiency, specificity, and biocompatibility. The δ-amino group of ornithine can be modified to introduce a "click handle," such as an azide (B81097) or an alkyne, enabling subsequent conjugation via click reactions.

A common strategy is to convert the δ-amino group into an azide (N₃). The resulting building block, Fmoc-D-Orn(N₃)-OH, can be incorporated directly into peptides using standard SPPS. medchemexpress.comiris-biotech.de The azide moiety is stable under peptide synthesis conditions but can react specifically with an alkyne-containing molecule in a subsequent step. iris-biotech.de

Two main types of azide-alkyne cycloaddition are widely used:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins a terminal alkyne and an azide to form a triazole linkage. While effective, the copper catalyst can be cytotoxic, limiting its use in living systems. licorbio.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO or BCN) without the need for a copper catalyst, making it truly bioorthogonal and suitable for use in live cells. medchemexpress.com

The introduction of these handles onto the ornithine side chain allows for the precise, covalent attachment of a wide range of molecules, including drugs, imaging agents, and polymers, to the peptide scaffold. nih.govnih.gov

Regioselective Functionalization Methodologies

Regioselectivity refers to the ability to direct a chemical reaction to a specific functional group within a multifunctional molecule. For Fmoc-D-Orn-OH.HCl, the challenge lies in differentiating the α-amino, δ-amino, and carboxylic acid groups. The primary and most effective methodology for achieving regioselective functionalization of this compound relies on the application of orthogonal protecting groups, as detailed in section 4.2.

α-Amino vs. Other Groups: The α-amino group is pre-protected with the Fmoc group, allowing chemistry to be directed towards the carboxylic acid or the (suitably protected) side chain.

Carboxylic Acid Functionalization: With both amino groups protected (e.g., as in Fmoc-D-Orn(Boc)-OH), the free carboxylic acid can be selectively activated and coupled to other molecules, for instance, in the first step of solid-phase peptide synthesis.

δ-Amino vs. α-Amino Functionalization: This is the most common requirement. By using an orthogonal protecting group on the δ-amino group (e.g., Boc, ivDde, Mtt), it is possible to deprotect and functionalize only the side chain at a desired point in the synthesis, while the α-amino group remains shielded by the Fmoc group. For example, a peptide can be synthesized, the side chain of a specific ornithine residue deprotected (e.g., by removing an ivDde group with hydrazine), and a fluorescent probe attached to the now-free δ-amino group. Following this, the synthesis can be continued by removing the N-terminal Fmoc group and adding more amino acids.

This strategic use of protection and deprotection steps allows for complete regiocontrol, enabling the construction of highly complex and precisely functionalized peptide-based structures.

Applications of Fmoc D Orn Oh.hcl in Advanced Chemical Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-D-Orn-OH.HCl is a specialized amino acid derivative designed for seamless integration into Fmoc-based SPPS workflows. chempep.comsigmaaldrich.com The Fmoc group provides temporary protection of the α-amine, which can be selectively removed with a mild base, typically a piperidine (B6355638) solution in DMF, to allow for peptide chain elongation. chempep.comuci.edu The hydrochloride salt of the side-chain amine prevents its unwanted participation in peptide bond formation during coupling steps. This protection is conveniently removed in situ during the coupling reaction by the bases (e.g., N,N-diisopropylethylamine, DIPEA) commonly used in the activation of the incoming amino acid's carboxyl group. chempep.com This makes the δ-amino group available for subsequent, specific chemical modifications.

The general SPPS cycle involving a building block like this compound follows a well-established, iterative process. peptide.com

| Step | Description | Typical Reagents | Purpose |

|---|---|---|---|

| 1. Deprotection | Removal of the Fmoc group from the N-terminus of the resin-bound peptide. | 20% Piperidine in DMF | Exposes a free amine for the next coupling reaction. uci.edu |

| 2. Washing | Removal of excess deprotection reagent and byproducts. | DMF, DCM | Ensures a clean reaction environment for coupling. |

| 3. Coupling | Activation and coupling of the next Fmoc-protected amino acid (e.g., this compound). | Fmoc-amino acid, DIC/Oxyma, HBTU/HOBt, DIPEA | Forms a new peptide bond, elongating the peptide chain. frontiersin.org |

| 4. Washing | Removal of excess reagents and byproducts from the coupling step. | DMF, DCM | Prepares the resin for the next cycle. |

| 5. Final Cleavage | Cleavage of the completed peptide from the solid support and removal of any remaining side-chain protecting groups. | TFA "cocktail" (e.g., TFA/TIS/H₂O) | Yields the crude peptide product. chempep.com |

The incorporation of non-native D-amino acids like D-ornithine is a powerful strategy for creating constrained peptides and peptidomimetics. mdpi.com These molecules are designed to mimic the structure and function of natural peptides but with enhanced properties, such as increased resistance to enzymatic degradation and improved conformational stability. The D-configuration of this compound forces the peptide backbone into specific secondary structures that are less accessible to standard L-amino acid sequences. This conformational constraint is critical for locking the peptide into its bioactive conformation, which can lead to higher binding affinity and selectivity for its biological target. mdpi.comnih.gov

Furthermore, the ornithine side chain itself can be used to introduce constraints. After its incorporation into a peptide chain, the δ-amino group can be used as an anchor point for various modifications that restrict the peptide's flexibility, a key aspect in the rational design of peptidomimetics. nih.gov

This compound is an exemplary building block for the synthesis of cyclic peptides through on-resin, side-chain-to-tail or side-chain-to-side-chain cyclization. researchgate.netnih.gov The δ-amino group of the D-ornithine residue provides a nucleophilic handle that can react with an electrophilic group elsewhere in the peptide sequence to form a macrocyclic structure.

The reactive side-chain amine of the ornithine residue, made available from this compound, is an ideal site for the attachment of various molecular entities to create sophisticated peptide conjugates and bioconjugates. Once the peptide has been synthesized and the ornithine side-chain amine is deprotected, it can be selectively functionalized without altering the rest of the peptide.

This allows for the covalent attachment of a wide range of molecules, including:

Fluorophores: For creating fluorescently labeled peptides used in imaging and binding assays.

Lipids: To enhance cell membrane permeability and pharmacokinetic properties.

Carbohydrates: To produce glycopeptides, which can improve solubility and mimic natural post-translational modifications. nih.gov

Drug Molecules: For targeted drug delivery, where the peptide sequence acts as a homing device to direct the drug to a specific tissue or cell type.

Linkers: For attachment to larger structures like proteins or nanoparticles. acs.org

The orthogonality of the ornithine side chain's reactivity relative to other functional groups in the peptide is key to the success of these synthetic strategies.

Role in the Design and Synthesis of Biochemical Probes and Assays

The unique properties of D-ornithine, when incorporated into peptides using this compound, are highly valuable in the creation of specialized biochemical probes for studying biological systems. univr.it These probes are essential tools for investigating enzyme function, molecular interactions, and cellular processes.

Peptides containing D-ornithine can be designed as specific substrates for various enzymes, particularly proteases. The ornithine side chain can be modified with a reporter group, such as a fluorophore or chromophore, which is quenched when part of the intact peptide. Upon enzymatic cleavage of a nearby peptide bond, the reporter group is released, leading to a measurable change in fluorescence or color. nih.govresearchgate.net

The D-configuration of the ornithine residue can confer selectivity, making the probe a substrate for a specific enzyme while resisting cleavage by other, less specific proteases. The length and positive charge of the ornithine side chain can also be critical for recognition and binding within the active site of certain enzymes. These probes are instrumental in high-throughput screening (HTS) campaigns to identify enzyme inhibitors. nih.gov

| Probe Type | Key Feature from D-Ornithine | Mechanism of Action | Application |

|---|---|---|---|

| FRET Protease Substrate | Provides a specific cleavage site or influences conformation. | Enzymatic cleavage separates a FRET donor/acceptor pair, resulting in a fluorescent signal. nih.gov | Quantifying protease activity, screening for inhibitors. |

| Activity-Based Probe (ABP) | Side chain used to attach a reactive "warhead". | The probe covalently binds to the active site of a target enzyme, allowing for its detection and quantification. nih.gov | Enzyme profiling, target identification. |

| Chromogenic Substrate | Side chain can be part of the enzyme recognition motif. | Enzymatic hydrolysis releases a chromophore (e.g., p-nitroaniline), leading to a color change. | ELISA and other colorimetric enzyme assays. thermofisher.com |

Beyond enzyme substrates, peptides incorporating D-ornithine are used to build fluorescent and affinity probes to study non-enzymatic molecular recognition events, such as protein-protein or protein-nucleic acid interactions. beilstein-journals.org The δ-amino group of the ornithine residue serves as a convenient and chemically specific point of attachment for a fluorescent dye (like pyrene (B120774) or rhodamine) or an affinity tag (like biotin). univr.itnih.gov

By placing the D-ornithine residue at a strategic position within the peptide sequence, the attached probe can report on binding events. For example, the local environment of a fluorophore can change upon the peptide binding to its target, leading to a shift in emission wavelength or intensity. beilstein-journals.org Similarly, an affinity-tagged peptide can be used to pull down its binding partners from complex biological mixtures for identification. The D-amino acid helps ensure that the probe maintains a stable structure and is not prematurely degraded, which is critical for the reliability of these experiments.

Contributions to Supramolecular Chemistry and Soft Materials Research

This compound has become a valuable molecular tool in the fields of supramolecular chemistry and the engineering of soft materials. Its distinct molecular architecture, which includes the aromatic fluorenylmethoxycarbonyl (Fmoc) group, a chiral D-configuration, and reactive amino and carboxyl groups, facilitates its involvement in various non-covalent interactions. These interactions are the driving force behind the spontaneous organization of individual molecules into complex, ordered structures.

Self-Assembly of this compound Derivatives into Nanostructures (e.g., Hydrogels, Fibrils)

The self-assembly of derivatives of this compound is a key area of investigation, resulting in the formation of diverse nanostructures, particularly hydrogels and fibrils. capes.gov.br These soft materials are formed by the controlled aggregation of the molecules, typically in aqueous solutions. The self-assembly process can be initiated by altering environmental conditions such as pH, which prompts the molecules to arrange themselves into higher-order structures. mdpi.com

For example, Fmoc-protected amino acids have been observed to form hydrogels composed of well-ordered fibrous structures. nih.gov The resulting nanostructures are often characterized as extensive, entangled networks of fibrils that entrap the solvent, leading to the formation of a gel. nih.govresearchgate.net The physical properties of these hydrogels, including their mechanical stiffness and stability, can be fine-tuned by making chemical modifications to the constituent molecules or by adjusting the conditions under which self-assembly occurs. sigmaaldrich.com

Below is a table summarizing notable research on the self-assembly of Fmoc-amino acid derivatives.

| Derivative/System | Trigger for Self-Assembly | Resulting Nanostructure | Key Research Findings |

| Fmoc-Asp-OFm | Solvent-switch method | Fibrous hydrogel | Forms stable, biocompatible nanostructures suitable for tissue engineering applications. nih.gov |

| Fmoc-Phe-Phe/RGD mixture | Temperature (37 °C) | Fibrillar hydrogel | Creates a transparent hydrogel composed of an overlapping mesh of nanofibers. researchgate.net |

| Fmoc-Lys(Fmoc)-OH | pH switch | Dendrimer-like structures initially, evolving into a fibrous network | Demonstrates a hierarchical assembly process from initial dendrimer-like forms to a final fibrillar network. mdpi.com |

Investigation of Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding) in Self-Assembly

The self-organization of this compound derivatives is directed by a subtle interplay of several non-covalent forces:

π-π Stacking: The aromatic fluorenyl portions of the Fmoc groups exhibit a strong tendency to stack with one another, a crucial factor in stabilizing the self-assembled architectures. mdpi.commdpi.com This interaction is foundational to the formation of the core of the resulting nanofibers. nih.gov

Hydrogen Bonding: The amino and carboxyl functional groups of the ornithine component, along with the carbonyl group of the Fmoc moiety, engage in extensive networks of hydrogen bonds. nih.govnih.gov These interactions impart directionality and specificity to the self-assembly process, fostering the development of well-defined fibrillar structures. nih.gov

Electrostatic Interactions: The charge status of the amino and carboxyl groups, which varies with the pH of the surrounding solution, is critically important. Electrostatic attractions or repulsions can either facilitate or impede the aggregation process.

Hydrophobic Interactions: The non-polar fluorenyl group and portions of the ornithine side chain contribute to the hydrophobic effect, which encourages the molecules to cluster together in water to minimize their exposure to the aqueous environment. nih.gov

Influence of Stereochemistry on Supramolecular Organization

The stereochemistry of Fmoc-amino acids is a determining factor in the morphology and characteristics of the resulting supramolecular structures. The selection of the D-enantiomer, such as this compound, in place of its L-isomer can result in marked differences in the final assemblies. The specific arrangement of chromophores, governed by the tuning of supramolecular interactions, allows for the design of novel materials. nih.gov The aggregation behavior of compounds can be controlled solely by the stereochemistry of the head group, which can enable the formation of extended hydrogen-bond chains. nih.gov

Applications in Drug Discovery Research Methodologies (excluding clinical trials)

The distinct structural characteristics and self-assembling capabilities of this compound and its derivatives render them useful in a range of drug discovery methodologies. These applications primarily capitalize on the compound's capacity to serve as a versatile molecular scaffold and its role in the synthesis of intricate peptide-based molecules.

Scaffold Design for Ligand Discovery

This compound provides a valuable foundation for the design and synthesis of molecular scaffolds aimed at discovering new ligands. niper.gov.in The Fmoc protecting group can be easily removed to reveal a primary amine, which can then be chemically modified to generate large libraries of diverse compounds for screening. The use of "privileged structures" as templates is a common strategy in developing new bioactive compounds. mdpi.com The D-configuration of the amino acid offers the advantage of increased resistance to degradation by enzymes.

The side chain of ornithine, which terminates in an amino group, presents an extra location for functionalization. This allows for the creation of more complex structures, such as branched or cyclic peptides. These scaffolds are instrumental in high-throughput screening campaigns designed to identify novel ligands that can bind to specific biological targets. nih.govnih.gov

Synthesis of Peptide-based Inhibitors and Modulators

This compound is a fundamental component in the solid-phase peptide synthesis (SPPS) of peptide-based inhibitors and modulators. acs.orgnih.govresearchgate.netnih.govmdpi.com The Fmoc protecting group is sensitive to basic conditions, which allows for its removal without affecting other protecting groups that may be present on the growing peptide chain. This selectivity is crucial for the sequential construction of complex peptide sequences. nih.gov

The inclusion of D-ornithine within a peptide sequence can offer several advantages. It can enhance the peptide's stability against breakdown by enzymes. Moreover, the specific stereochemistry and the functionality of the D-ornithine side chain can be exploited to investigate the binding sites of target proteins and to enhance the potency and selectivity of peptide-based inhibitors. For instance, the side chain can be altered to introduce particular recognition features or to cyclize the peptide, which restricts its conformational freedom and can lead to a higher binding affinity for its intended target.

Theoretical and Computational Investigations of Fmoc D Orn Oh.hcl and Its Derivatives

Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly Prediction

Molecular dynamics (MD) simulations serve as a computational microscope, allowing researchers to observe the time-evolution of molecular systems. nih.gov For Fmoc-D-Orn-OH.HCl, MD simulations are instrumental in understanding its conformational landscape and its propensity to form larger, ordered structures through self-assembly.

Conformational Analysis: The inherent flexibility of this compound, arising from its rotatable single bonds, permits it to exist in numerous three-dimensional conformations. MD simulations can map the potential energy surface of the molecule to identify the most stable, low-energy conformations and the pathways for transitioning between them. mdpi.com This is accomplished by numerically solving Newton's equations of motion for each atom in the system, using a force field to define the intramolecular and intermolecular forces.

Key metrics derived from MD simulations provide a quantitative description of the molecule's conformational behavior:

Ramachandran Plots: These plots are essential for analyzing the backbone dihedral angles (φ and ψ) of the D-ornithine residue, delineating sterically allowed and disallowed conformational regions. nih.govresearchgate.net This analysis is fundamental to predicting the local secondary structure preferences. nih.govresearchgate.net

Root Mean Square Deviation (RMSD): RMSD quantifies the average distance between the atoms of the molecule in different simulation frames relative to a reference structure. It is a standard measure of structural stability and conformational drift. mdpi.com

| MD Simulation Parameter | Information Provided for this compound |

|---|---|

| Ramachandran Plot | Preferred backbone dihedral angles of the D-Ornithine residue. |

| Radius of Gyration (Rg) | Compactness and folding stability of the molecule. nih.govresearchgate.net |

| Root Mean Square Deviation (RMSD) | Structural stability and conformational changes over time. mdpi.com |

| Hydrogen Bond Analysis | Identification of intramolecular hydrogen bonds that stabilize specific conformations. |

Self-Assembly Prediction: The fluorenylmethoxycarbonyl (Fmoc) group is well-known for its ability to induce the self-assembly of amino acids and peptides into ordered supramolecular structures, primarily through π-π stacking interactions between the aromatic fluorenyl rings. rsc.orgresearchgate.net MD simulations are particularly adept at predicting and characterizing the self-assembly pathways of this compound in various solvent environments. aip.orgaip.org By simulating a system containing many molecules, one can observe the spontaneous formation of aggregates such as nanofibers, ribbons, and hydrogels. researchgate.net

The primary non-covalent interactions governing self-assembly can be dissected and quantified through MD simulations:

π-π Stacking: Simulations can reveal the specific geometric arrangements (e.g., T-shaped, parallel-displaced) and intermolecular distances between Fmoc groups that are indicative of stabilizing π-π interactions. researchgate.net

Hydrogen Bonding: The formation of intermolecular hydrogen bonds involving the amine and carboxylic acid functionalities of the ornithine moiety, as well as with surrounding water molecules, is critical for the stability and morphology of the resulting assemblies. aip.org

Electrostatic Interactions: As a charged species (hydrochloride salt), the electrostatic interactions between this compound molecules play a crucial role in directing the long-range order and final morphology of the supramolecular structures. aip.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, with Density Functional Theory (DFT) being a prominent example, are employed to investigate the electronic makeup of molecules from first principles. mdpi.comresearchgate.net For this compound, these calculations provide a deep understanding of its electronic structure, which in turn governs its chemical reactivity and spectroscopic properties. nih.gov

Electronic Structure: DFT calculations solve the Schrödinger equation to determine the electron density distribution and molecular orbital energies of this compound. nih.gov This information is key to understanding its intrinsic chemical nature.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and the energy required for electronic transitions. researchgate.net

Electron Density and Electrostatic Potential: Mapping the electron density reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. The molecular electrostatic potential (ESP) map provides a visual guide to regions of positive and negative potential, predicting sites for non-covalent interactions.

| Quantum Chemical Calculation | Information Yielded for this compound |

|---|---|

| HOMO-LUMO Analysis | Provides insights into chemical reactivity and electronic transitions. researchgate.net |

| Electron Density Mapping | Identifies potential sites for nucleophilic and electrophilic attack. |

| Electrostatic Potential (ESP) Map | Predicts favorable sites for intermolecular interactions. |

| Population Analysis (Mulliken, NBO) | Calculates the partial charges on each atom in the molecule. |

Reactivity: The electronic structure data from quantum chemical calculations can be used to predict the chemical reactivity of this compound. nih.gov This is particularly relevant for its application in solid-phase peptide synthesis, where the selective cleavage of the Fmoc protecting group is a critical step.

Reaction Mechanisms: By calculating the energies of reactants, products, transition states, and intermediates, the most favorable reaction pathways can be determined.

Acidity and Basicity: The pKa values of the ionizable groups can be computationally estimated, providing insight into the molecule's charge state across a range of pH values.

Spectroscopic Properties: Theoretical vibrational (IR, Raman) and electronic (UV-Vis) spectra can be calculated. nih.gov Comparing these theoretical spectra with experimental results helps to validate the computed structure and assign spectral features to specific molecular motions or electronic transitions. nih.gov

Computational Design of Functionalized Derivatives and Peptide Sequences

The principles of in silico design allow for the rational creation of novel molecules with tailored properties, starting from a known molecular scaffold like this compound. nih.gov This computational approach accelerates the discovery process by prioritizing promising candidates for experimental synthesis and testing.

Design of Functionalized Derivatives: The structure of this compound offers several sites for chemical modification, particularly the side chain of the ornithine residue. Computational tools can guide the design of new derivatives with enhanced or entirely new functionalities.

Virtual Library Screening: Large virtual libraries of candidate molecules can be generated by computationally attaching various functional groups to the this compound core. These libraries can then be rapidly screened for desired properties, such as improved self-assembly characteristics or enhanced binding to a biological target.

Property Prediction: For each designed derivative, a suite of physicochemical properties, including solubility, stability, and electronic parameters, can be predicted. This allows for a multi-parameter optimization process to identify the most promising candidates.

Design of Peptide Sequences: As a protected amino acid, this compound is a fundamental building block for peptide synthesis. Computational methods can be used to design novel peptide sequences incorporating D-ornithine to achieve specific functions. nih.gov

Molecular Docking: In the context of drug discovery, if a peptide is intended to interact with a specific protein, molecular docking simulations can predict the binding pose and affinity of various peptide sequences to the target's active site. mdpi.com

Peptide-Peptide Interaction Studies: For applications in biomaterials science, MD simulations can model the aggregation and self-assembly of peptides containing D-ornithine, guiding the design of sequences that form specific nanostructures.

Sequence and Structural Optimization: Specialized algorithms can be used to design peptide sequences that are predisposed to fold into a particular secondary structure (e.g., α-helix, β-sheet), which is often a prerequisite for biological function.

| Computational Design Approach | Application for this compound |

|---|---|

| Virtual Screening | Identifying functionalized derivatives with enhanced properties. |

| Molecular Docking | Designing D-Ornithine-containing peptides that bind to specific biological targets. mdpi.com |

| Sequence Optimization | Creating peptide sequences with predefined secondary structures and self-assembly characteristics. |

| In Silico ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of novel derivatives. |

Advanced Methodological Considerations and Challenges

Minimization of Side Reactions in Fmoc-D-Orn-OH.HCl Chemistry

The chemical reactivity of the ornithine side chain and the general mechanisms of solid-phase peptide synthesis (SPPS) necessitate careful optimization to prevent the formation of impurities. The two most significant challenges are the prevention of racemization at the α-carbon during amino acid coupling and the mitigation of various on-resin side reactions.

Racemization, the conversion of a chiral amino acid into an equal mixture of L- and D-enantiomers, is a critical issue in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. The activation of the carboxylic acid group of the incoming amino acid, a prerequisite for peptide bond formation, increases the acidity of the α-hydrogen, making it susceptible to abstraction by a base. This can proceed via two main mechanisms: direct enolization or the formation of a 5(4H)-oxazolone (azlactone) intermediate, which is readily racemized. efficient-robotics.comnih.gov While urethane-based protecting groups like Fmoc inherently reduce the propensity for oxazolone formation compared to other protecting groups, the risk of racemization remains, particularly with sensitive amino acids or under suboptimal conditions. nih.govnih.gov

Several factors must be carefully controlled to suppress racemization during the coupling of this compound:

Coupling Reagents and Additives: The choice of coupling reagent is paramount. While standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective, they can promote racemization if used alone. The addition of nucleophilic additives is crucial. These additives react with the activated amino acid to form an active ester intermediate that is more stable and less prone to racemization. chimia.chcreative-peptides.com Commonly used additives include 1-hydroxybenzotriazole (HOBt) and its more acidic and effective analogue, 7-aza-1-hydroxybenzotriazole (HOAt). peptide2.com More recently, ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®) has gained prominence as a highly efficient, non-explosive alternative to HOBt and HOAt. nih.gov Uronium and phosphonium salt-based reagents, such as HATU, HBTU, and PyBOP, are highly efficient but require the presence of a tertiary amine base, which can itself promote racemization. researchgate.netamericanpeptidesociety.org Therefore, the combination of a carbodiimide with an additive like Oxyma or HOBt (e.g., DIC/Oxyma) is often the preferred method for minimizing racemization. nih.gov

Base Selection: The basicity and steric hindrance of the tertiary amine used during coupling significantly impact the degree of racemization. efficient-robotics.com Strong, sterically unhindered bases can readily abstract the α-proton. N,N-diisopropylethylamine (DIPEA) is a common choice, but for sensitive couplings, a bulkier and weaker base such as 2,4,6-collidine is recommended to minimize racemization. nih.govnih.gov

Temperature Control: Elevated temperatures, often employed in microwave-assisted peptide synthesis to accelerate coupling times, can increase the rate of racemization, especially for prone residues like Cysteine and Histidine. nih.gov When incorporating this compound, particularly in sequences known to be difficult, lowering the coupling temperature can be an effective strategy to preserve stereochemical integrity. nih.gov

Table 1: Strategies for Minimizing Racemization During Coupling

| Strategy | Method | Rationale | Key Reagents/Conditions |

|---|---|---|---|

| Optimized Coupling Chemistry | Use of Additives | Forms a more stable active ester intermediate, reducing the lifetime of the highly reactive, racemization-prone species. | HOBt, HOAt, Oxyma Pure®, 6-Cl-HOBt |

| Choice of Coupling Reagent | Select reagents with lower intrinsic potential for racemization. | Carbodiimides (DIC, EDC) with additives are often preferred over standalone uronium/phosphonium salts for sensitive couplings. COMU is noted for superior suppression. | |

| Base Management | Use of Weaker/Bulky Bases | Steric hindrance and lower basicity reduce the rate of α-proton abstraction from the activated amino acid. | 2,4,6-Collidine (TMP) is superior to DIPEA or NMM. |

| Reaction Conditions | Temperature Control | Lower temperatures decrease the rate of the racemization side reaction. | For microwave SPPS, reducing temperature from 80°C to 50°C for sensitive residues. nih.gov |

| Solvent Choice | Less polar solvents can sometimes disfavor the charged intermediates involved in racemization pathways. | N-methylpyrrolidone (NMP), Tetrahydrofuran (THF) |

Beyond racemization, several other side reactions can occur on the solid support during Fmoc-SPPS, leading to a heterogeneous crude product.

Aspartimide Formation: This is one of the most common and problematic side reactions in Fmoc-SPPS. It occurs when the peptide backbone nitrogen atom nucleophilically attacks the side-chain ester of a preceding aspartic acid residue, forming a five-membered succinimide ring. nih.govbiosynth.com This reaction is promoted by the basic conditions of Fmoc deprotection (piperidine) and can lead to a mixture of byproducts, including the desired α-peptide, the undesired β-peptide (via ring-opening), and epimerized versions of both. peptide2.com While not directly involving ornithine, this side reaction is crucial to control in any complex peptide synthesis. Mitigation strategies include:

Adding HOBt or a mild acid to the piperidine (B6355638) deprotection solution to lower its basicity. researchgate.netmblintl.com

Using sterically bulky side-chain protecting groups on the aspartic acid (e.g., O-3-methyl-pent-3-yl, OMpe) to hinder the intramolecular attack. researchgate.net

Employing backbone protection, where a temporary, acid-labile group like 2,4-dimethoxybenzyl (Dmb) is attached to the nitrogen of the amino acid following aspartic acid, often incorporated as a dipeptide unit (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH). creative-peptides.combiosynth.com

Ornithine Side-Chain Reactions: The δ-amino group on the side chain of ornithine is nucleophilic and can participate in unwanted reactions if not properly protected. The most common side reaction specific to ornithine is intramolecular lactam formation . This occurs if the δ-amino group attacks an activated C-terminal carboxyl group or another electrophilic site on the peptide, leading to a cyclic lactam structure and chain termination or modification. nih.gov This is particularly a risk during on-resin cyclization attempts or if the side-chain protecting group is prematurely lost. The use of a robust, orthogonal protecting group on the ornithine side chain, such as the tert-butyloxycarbonyl (Boc) group, is standard practice to prevent this and other side reactions. nih.gov

Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, where the N-terminal amino group of the second residue attacks the ester linkage of the first residue to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. nih.govbiosynth.com This is most common when Proline is in the first or second position. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this reaction. biosynth.com

Purification Strategies for Complex Peptide-Containing Molecules

The crude product obtained after cleavage from the resin is a complex mixture containing the target peptide along with impurities from the side reactions mentioned above (e.g., truncated sequences, deletion sequences, diastereomers). The purification of ornithine-containing peptides relies on chromatographic techniques that exploit differences in the physicochemical properties of the target molecule and its contaminants.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the cornerstone of peptide purification. nih.gov The principle of separation is hydrophobicity. The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (typically silica (B1680970) derivatized with C18 alkyl chains). Elution is achieved with a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase, usually containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov More hydrophobic molecules are retained longer on the column. While powerful, a single RP-HPLC step may be insufficient to resolve all impurities, especially diastereomers from racemization, which may have very similar hydrophobicities. nih.gov

Ion-Exchange Chromatography (IEX): IEX is a highly effective orthogonal technique to RP-HPLC, meaning it separates molecules based on a different principle—in this case, net charge. chimia.chcreative-peptides.com This is particularly useful for peptides containing basic residues like D-ornithine. At a pH below the pKa of the ornithine side-chain amine, the peptide will carry a net positive charge and bind to a cation-exchange (CEX) column. Impurities lacking this charge (e.g., truncated sequences missing the ornithine residue) will not bind as strongly. Elution is typically performed by increasing the salt concentration or changing the pH of the mobile phase. chimia.ch

Multidimensional Chromatography: For exceptionally complex mixtures, a multi-dimensional approach is often required. nih.govpeptide2.com This involves coupling two or more different chromatographic techniques. A common and powerful combination is to use IEX as a first purification or fractionation step, followed by a polishing step using RP-HPLC. nih.gov This two-dimensional approach dramatically increases the resolving power and is capable of isolating the target peptide from a host of closely related impurities. americanpeptidesociety.org

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size). It is generally used for desalting or as a final polishing step to remove aggregates or fragments that differ significantly in size from the target peptide. nih.govbiosynth.com Its application for separating synthesis-related impurities of similar size can be limited. nih.gov

Table 2: Comparison of Primary Purification Techniques for Ornithine-Containing Peptides

| Technique | Principle of Separation | Primary Application | Advantages | Disadvantages |

|---|---|---|---|---|

| RP-HPLC | Hydrophobicity | Main workhorse for primary purification and final polishing. | High resolution for a wide range of peptides; compatible with mass spectrometry. | May not resolve diastereomers or impurities with similar hydrophobicity. |

| IEX | Net Charge | Excellent orthogonal method, especially for charged peptides (Ornithine). | Highly effective at separating based on charge differences (e.g., deletion peptides). | High salt buffers are incompatible with direct MS analysis and require a desalting step. |

| SEC | Molecular Size | Final polishing, aggregate removal, desalting. | Gentle, non-denaturing conditions. | Low resolution for peptides of similar size; potential for non-specific adsorption. |

| MDLC | Combination (e.g., Charge then Hydrophobicity) | Purification of highly complex crude mixtures. | Maximizes peak capacity and resolving power by combining orthogonal methods. | More complex setup; can be time-consuming. |

Automation and High-Throughput Synthesis Methodologies

The repetitive nature of SPPS makes it highly amenable to automation. Modern peptide synthesis has largely moved from manual operations to sophisticated, computer-controlled synthesizers that enable higher throughput, improved reproducibility, and unattended operation. americanpeptidesociety.orgnih.gov

Automated Peptide Synthesizers: These instruments automate the cyclic steps of reagent delivery (for deprotection, coupling, washing), mixing, and draining. youtube.com They range from single-channel systems for synthesizing one peptide at a time to multi-channel robotic platforms capable of parallel synthesis of dozens or even hundreds of peptides simultaneously in formats like 96-well plates. peptide2.com Advanced features like microwave irradiation can be integrated to accelerate reaction times and improve the synthesis of "difficult" sequences prone to aggregation. beilstein-journals.org

High-Throughput Synthesis: The ability to perform parallel synthesis is crucial for applications like drug discovery and structure-activity relationship (SAR) studies, where large libraries of peptide analogues are needed for screening. efficient-robotics.comnih.gov Robotic platforms can be programmed to synthesize hundreds of unique sequences, often including non-proteinogenic amino acids like D-ornithine, to explore a wide chemical space efficiently. nih.gov

Flow Chemistry: A significant advancement in automated synthesis is the development of automated fast-flow peptide synthesis (AFPS). chimia.chnih.gov In this approach, reagents are pumped continuously through a packed-bed reactor containing the resin. This method offers improved heat and mass transfer, more efficient use of reagents, and dramatically reduced cycle times—often to just a few minutes per amino acid. nih.gov This technology has enabled the rapid, single-run synthesis of entire single-domain proteins, a feat that was previously extremely challenging. nih.gov

Despite these advances, automation faces challenges, particularly with complex, long, or hydrophobic peptides that are prone to aggregation on the resin. biosynth.commblintl.com Such sequences can lead to incomplete reactions and low purity, requiring significant manual optimization of synthesis protocols even on automated platforms. Furthermore, the large volumes of solvents, such as DMF, used in automated SPPS create significant cost and environmental concerns, driving research into more sustainable, "green" chemistry approaches. nih.govnih.gov

Future Research Directions and Emerging Applications

Development of Novel Protecting Group Strategies Compatible with Fmoc-D-Orn-OH.HCl

The foundation of modern peptide synthesis lies in the concept of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others. nih.govnumberanalytics.com While the Nα-Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS), research continues to seek novel protecting groups for the side chain of ornithine that offer greater flexibility, milder removal conditions, and compatibility with increasingly complex molecular targets. nih.govuniversiteitleiden.nl

The primary motivation for developing new strategies is to overcome known side reactions and to enable the synthesis of intricately modified peptides, such as those with post-translational modifications or conjugated payloads. nih.govrsc.org For this compound, the focus is on the temporary protection of the delta-amino group during chain elongation. This allows for site-specific modification of the ornithine side chain either on-resin or post-synthetically.